N,N-bis(cyanomethyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N,N-bis(cyanomethyl)-1,3-benzodioxole-5-carboxamide: is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of two cyanomethyl groups attached to a benzodioxole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with cyanomethylating agents. One common method is the reaction of the carboxylic acid with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: N,N-bis(cyanomethyl)-1,3-benzodioxole-5-carboxamide is used as a building block in organic synthesis. Its cyano groups can be transformed into various functional groups, making it a versatile intermediate for the synthesis of complex molecules .
Biology: In biological research, this compound can be used to study the effects of cyano groups on biological systems. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its cyano groups can participate in polymerization reactions, leading to the formation of high-performance materials.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets. The cyano groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound has similar cyano groups but differs in the presence of a trifluoromethanesulfonamide group.
N,N-bis(cyanomethyl)amines: These compounds have similar cyano groups but differ in the amine backbone.
Uniqueness: N,N-bis(cyanomethyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C12H9N3O3 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C12H9N3O3/c13-3-5-15(6-4-14)12(16)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,5-6,8H2 |
InChI Key |
XLSZBTZIUVJZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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